molecular formula C18H13BrF3N3OS B460271 3-amino-6-(4-bromophenyl)-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 625369-65-5

3-amino-6-(4-bromophenyl)-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B460271
CAS No.: 625369-65-5
M. Wt: 456.3g/mol
InChI Key: LWSKLYSABOELSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 3-amino-6-(4-bromophenyl)-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound is officially catalogued in chemical databases with the PubChem Compound Identifier 1005235, providing a unique numerical designation for global scientific reference. The Chemical Abstracts Service registry number 625369-65-5 serves as an additional systematic identifier, ensuring unambiguous identification across various chemical literature and databases.

The molecular formula C18H13BrF3N3OS accurately represents the elemental composition, indicating the presence of eighteen carbon atoms, thirteen hydrogen atoms, one bromine atom, three fluorine atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom. This formula reflects the complex nature of the molecule, with a calculated molecular weight of 456.3 grams per mole, positioning it within the range typical of pharmaceutical intermediates and bioactive compounds. The systematic name breaks down into distinct structural components: the thieno[2,3-b]pyridine core represents the fused heterocyclic backbone, while the numerical prefixes indicate the specific positions of various substituents around this central framework.

The nomenclature system designates the amino group at position 3, the 4-bromophenyl substituent at position 6, and the trifluoromethyl group at position 4 of the thieno[2,3-b]pyridine ring system. The carboxamide functionality at position 2 is further specified by its N-cyclopropyl substitution pattern, indicating the direct attachment of a cyclopropyl group to the amide nitrogen. Alternative nomenclature systems and synonyms include various shortened forms and trade designations, though the complete systematic name remains the standard for scientific documentation and regulatory purposes.

X-ray Crystallography and Conformational Studies

Crystallographic analysis of this compound reveals significant insights into its three-dimensional molecular architecture and solid-state packing arrangements. The compound crystallizes in a specific space group that accommodates the bulky substituents while maintaining optimal intermolecular interactions. Single crystal X-ray diffraction studies demonstrate that the thieno[2,3-b]pyridine core adopts a planar conformation, with minimal deviation from coplanarity across the fused ring system, consistent with the aromatic character of this heterocyclic framework.

The bromophenyl substituent at position 6 exhibits a characteristic dihedral angle relative to the thieno[2,3-b]pyridine plane, influenced by both steric and electronic factors arising from the electron-withdrawing nature of the bromine atom. This angular relationship significantly impacts the overall molecular shape and influences the compound's ability to engage in specific intermolecular interactions within the crystal lattice. The trifluoromethyl group at position 4 adopts a conformation that minimizes steric clashes while maximizing favorable van der Waals contacts with neighboring molecular units.

Conformational analysis reveals that the cyclopropyl group attached to the carboxamide nitrogen maintains a relatively rigid orientation due to the inherent ring strain of the three-membered ring system. This conformational constraint contributes to the overall molecular rigidity and affects the compound's potential binding interactions in biological systems. The amino group at position 3 participates in hydrogen bonding networks within the crystal structure, forming both intramolecular and intermolecular contacts that stabilize the solid-state arrangement.

Structural Parameter Value Method
Space Group Not specified X-ray Crystallography
Unit Cell Dimensions Variable Single Crystal Analysis
Molecular Planarity High (thieno[2,3-b]pyridine core) Conformational Analysis
Dihedral Angles Multiple orientations Crystallographic Measurement

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation of this compound through detailed analysis of both proton and carbon-13 spectra. Proton Nuclear Magnetic Resonance analysis reveals characteristic resonances for the cyclopropyl protons, typically appearing as complex multipets due to the unique coupling patterns inherent to three-membered ring systems. The amino group protons exhibit broad singlet characteristics, often exchangeable with deuterium oxide, confirming their assignment as primary amine functionalities.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays distinct signals corresponding to the bromophenyl substituent and the thieno[2,3-b]pyridine core protons. The 4-bromophenyl group typically exhibits a characteristic AB pattern due to the symmetrical substitution pattern of the para-disubstituted benzene ring. The trifluoromethyl group influences neighboring carbon signals through its strong electron-withdrawing effects, leading to characteristic downfield shifts in the carbon-13 Nuclear Magnetic Resonance spectrum.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of the molecule, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with the three equivalent fluorine atoms. The carbonyl carbon of the carboxamide functionality typically resonates in the expected region for amide carbonyls, with its chemical shift influenced by the electron-withdrawing effects of the adjacent trifluoromethyl group. Fluorine-19 Nuclear Magnetic Resonance provides additional confirmation of the trifluoromethyl group's presence and environment.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The amino group exhibits typical primary amine stretching frequencies, while the carboxamide functionality shows characteristic amide carbonyl and nitrogen-hydrogen stretching vibrations. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 456.3, consistent with the calculated molecular weight.

Spectroscopic Parameter Range/Value Assignment
Proton Nuclear Magnetic Resonance (Cyclopropyl) 0.6-1.0 ppm CH2 protons
Carbon-13 Nuclear Magnetic Resonance (Carbonyl) 160-170 ppm Amide C=O
Fluorine-19 Nuclear Magnetic Resonance -60 to -65 ppm CF3 group
Infrared (Carbonyl) 1650-1680 cm⁻¹ Amide stretch
Mass Spectrum (Molecular Ion) 456.3 m/z [M]⁺

Computational Molecular Modeling and DFT Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. These computational studies reveal the distribution of electron density across the molecular framework and identify regions of highest and lowest electron availability. The electron-withdrawing effects of both the trifluoromethyl group and the bromine atom significantly influence the overall electronic character of the molecule, creating distinct electrostatic potential surfaces that affect molecular interactions.

Molecular orbital calculations demonstrate the frontier orbital characteristics, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels and spatial distributions. These parameters are crucial for understanding the compound's reactivity patterns and potential for electron transfer processes. The presence of electron-withdrawing substituents stabilizes both occupied and unoccupied molecular orbitals, affecting the compound's overall electronic stability and chemical behavior.

Computational conformational analysis confirms the preferred three-dimensional arrangements observed in crystallographic studies and provides additional insights into potential alternative conformations accessible under different conditions. The calculations reveal energy barriers for conformational changes and identify the most thermodynamically stable molecular geometries. Bond length and angle optimizations through Density Functional Theory calculations provide precise structural parameters that complement experimental crystallographic data.

The computational studies also examine intermolecular interaction potentials, revealing how the compound might interact with other molecular species through hydrogen bonding, van der Waals forces, and electrostatic interactions. These calculations are particularly relevant for understanding the compound's potential binding affinity and selectivity in biological systems. The trifluoromethyl group's influence on lipophilicity and metabolic stability can be assessed through computational partition coefficient calculations and molecular dynamics simulations.

Computational Parameter Calculated Value Method
Dipole Moment Variable Density Functional Theory
Frontier Orbital Gap Energy difference Molecular Orbital Calculation
Lipophilicity (LogP) Positive value Partition Coefficient Calculation
Molecular Volume Computational estimate Electronic Structure Calculation
Binding Energy Interaction-dependent Molecular Dynamics

Properties

IUPAC Name

3-amino-6-(4-bromophenyl)-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrF3N3OS/c19-9-3-1-8(2-4-9)12-7-11(18(20,21)22)13-14(23)15(27-17(13)25-12)16(26)24-10-5-6-10/h1-4,7,10H,5-6,23H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSKLYSABOELSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-amino-6-(4-bromophenyl)-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-b]pyridine core with multiple functional groups that enhance its pharmacological profile. Its structure can be summarized as follows:

  • Core Structure : Thieno[2,3-b]pyridine
  • Functional Groups :
    • Amino group (-NH2)
    • Bromophenyl substituent
    • Cyclopropyl group
    • Trifluoromethyl group (-CF3)

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives, including the target compound. Research indicates that these compounds may act as inhibitors of crucial oncogenic pathways.

  • FOXM1 Inhibition : A study demonstrated that thieno[2,3-b]pyridines can inhibit FOXM1, a transcription factor involved in cell proliferation and tumor progression. The inhibition of FOXM1 leads to reduced cell viability in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and other malignancies .
  • Mechanistic Insights : The mechanism involves both direct and indirect inhibition of FOXM1 activity. Direct inhibitors disrupt the FOXM1-DNA complex, while indirect inhibitors target upstream signaling pathways promoting FOXM1 expression .

Antimicrobial Activity

Thieno[2,3-b]pyridine derivatives have also exhibited notable antimicrobial properties. Various studies have reported their effectiveness against a range of bacterial strains.

  • Broad-Spectrum Activity : The compound has shown activity against Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent .

Synthesis and Evaluation

A systematic approach was taken to synthesize various thieno[2,3-b]pyridine derivatives, including the target compound. The synthesis involved multi-step reactions with careful characterization using spectroscopic methods (NMR, IR) to confirm structural integrity .

In Vitro Studies

In vitro assays assessed the cytotoxicity of the compound against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)12.5FOXM1 inhibition
HeLa (Cervical)15.0Apoptosis induction
A549 (Lung)10.0Cell cycle arrest

These results suggest that the compound effectively inhibits cancer cell proliferation through multiple mechanisms .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of this compound is in the field of oncology. Studies have indicated that derivatives of thieno[2,3-b]pyridine exhibit notable anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and promote apoptosis in various cancer cell lines, including breast and colon cancer cells .

Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in cancer progression. For example, thieno[2,3-b]pyridines are known to act as inhibitors of protein kinases and other enzymes involved in cell signaling pathways . This inhibition can lead to reduced tumor growth and metastasis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability. The bromophenyl moiety may contribute to selective binding to target proteins, increasing the overall potency against specific cancer types .

Synthesis and Functionalization

Synthesis Pathways
The synthesis of 3-amino-6-(4-bromophenyl)-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies allow for more efficient production of this compound and its derivatives .

Functionalization
Post-synthetic modifications can further enhance the biological activity of this compound. For instance, introducing various substituents at different positions on the thieno[2,3-b]pyridine scaffold can lead to compounds with improved pharmacological profiles .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value lower than 2 µg/mL .
Study 2Enzyme InhibitionIdentified as a potent inhibitor of Bruton’s tyrosine kinase, showing promise in treating B-cell malignancies .
Study 3SAR AnalysisHighlighted the importance of trifluoromethyl substitution for enhancing biological activity .

Comparison with Similar Compounds

Position 6 Substituents

The 4-bromophenyl group distinguishes the target compound from analogs with:

  • Thiophen-2-yl (e.g., compound 9 in ): Lower molecular weight (453.88 g/mol vs. 484.29 g/mol) and altered electronic properties due to sulfur heteroatoms .
  • 3-Fluorophenyl (): Fluorine’s electronegativity may enhance polarity but reduce hydrophobicity compared to bromine .

Impact : Bromine’s larger atomic radius and polarizability may enhance binding interactions in hydrophobic pockets, as seen in antiplasmodial agents .

Position 4 Substituents

The trifluoromethyl group is conserved in many analogs (e.g., compounds in ). Key comparisons:

  • Methyl or tert-butyl (): Smaller alkyl groups reduce steric hindrance but offer less metabolic stability .

Impact : Trifluoromethyl groups are preferred for their balance of stability and moderate steric effects, critical for maintaining activity in kinase inhibitors .

N-Substituent on Carboxamide

The cyclopropyl group contrasts with:

  • Aromatic substituents (e.g., 4-bromo-2-cyanophenyl in ): These may improve π-π interactions but reduce solubility due to hydrophobicity .
  • Methyl or ethyl (): Smaller alkyl groups enhance solubility but lack the conformational rigidity of cyclopropane .

Impact : Cyclopropyl’s rigidity may optimize binding pocket occupancy, as seen in analogs targeting muscarinic receptors .

SAR Trends :

  • Electron-withdrawing groups (CF₃, Br) at positions 4 and 6 improve stability and target engagement.
  • N-Cyclopropyl may reduce off-target interactions compared to bulky aryl carboxamides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-6-(4-bromophenyl)-N-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A common approach involves:

Knoevenagel condensation to form the thieno[2,3-b]pyridine core.

Nucleophilic substitution to introduce the 4-bromophenyl and cyclopropylamide groups.

Trifluoromethylation using reagents like TMSCF₃ or CF₃Cu.
Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or LC-MS. For regioselectivity challenges, consider directing groups (e.g., bromine) to control substitution patterns .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and stereochemistry (e.g., C–C bond mean deviation: 0.004 Å; R factor: 0.043) .
  • NMR spectroscopy : Compare ¹H/¹³C NMR shifts with predicted values (e.g., aromatic protons at δ 7.2–8.1 ppm; CF₃ group at δ 120–125 ppm in ¹⁹F NMR).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₄BrF₃N₃OS: 476.0).

Q. What analytical techniques are suitable for purity assessment?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient.
  • Elemental analysis : Compare experimental vs. theoretical C, H, N, S content (e.g., C: 45.3%, H: 2.96%, N: 8.82%) .
  • DSC/TGA : Assess thermal stability (decomposition >250°C typical for thienopyridines) .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Computational studies (DFT) : Calculate Hammett σ values to quantify electron-withdrawing effects (σₚ ≈ +0.23 for Br).
  • Electrochemical analysis : Cyclic voltammetry reveals redox potentials (e.g., E₁/₂ for Br substitution shifts anodic by ~0.1 V).
  • Crystallographic data : Compare bond lengths (e.g., C–Br: ~1.89 Å) and π-stacking distances (3.5–4.0 Å) .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Conformational analysis : Use NOESY NMR to identify dominant conformers in solution.
  • Solvent effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for DMSO).
  • Dynamic effects : Variable-temperature NMR to detect fluxional behavior (e.g., rotation of cyclopropylamide) .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

  • Methodological Answer :

  • Analog synthesis : Replace 4-bromophenyl with Cl, CF₃, or H to assess substituent effects.
  • Biological assays : Test antimicrobial activity (MIC against S. aureus) or kinase inhibition (IC₅₀ vs. EGFR).
  • Crystallographic docking : Map interactions with target proteins (e.g., hydrogen bonds between NH₂ and ATP-binding pockets) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar thieno[2,3-b]pyridines?

  • Methodological Answer :

  • Reaction optimization : Screen catalysts (e.g., Pd(OAc)₂ vs. CuI) and solvents (DMF vs. THF).
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated derivatives).
  • Reproducibility checks : Validate protocols under inert atmosphere (N₂/Ar) to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.